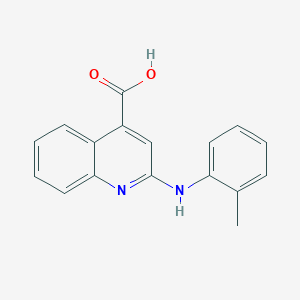
2-(o-Tolylamino)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is a chemical compound with the empirical formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a carboxylic acid group and a 2-methylphenylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative and 2-methylphenylamine.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolism, depending on its specific application.
Comparación Con Compuestos Similares
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be compared with other similar compounds, such as:
- 2-(4-methoxyphenyl)-4-quinolinecarboxylic acid
- 2-(2-furyl)-4-quinolinecarboxylic acid
- 2-phenyl-4-quinolinecarboxylic acid
- 3-hydroxy-2-methyl-4-quinolinecarboxylic acid
These compounds share the quinolinecarboxylic acid core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities .
Propiedades
Número CAS |
171204-16-3 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
SMILES canónico |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Key on ui other cas no. |
171204-16-3 |
Sinónimos |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















